molecular formula C8H4F3N B042179 4-(Trifluoromethyl)benzonitrile CAS No. 455-18-5

4-(Trifluoromethyl)benzonitrile

Cat. No. B042179
CAS RN: 455-18-5
M. Wt: 171.12 g/mol
InChI Key: DRNJIKRLQJRKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05126497

Procedure details

To 4 ml of methanol (3.06 g) was added 0.71 g of p-trifluoromethylbenzonitrile. The solution was added to the reactor at 0.34 ml/min. The product, p-trifluoromethyltoluene, was isolated in a methanol solution in a 91% yield.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([C:7]#N)=[CH:5][CH:4]=1>CO>[F:1][C:2]([F:11])([F:12])[C:3]1[CH:4]=[CH:5][C:6]([CH3:7])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.71 g
Type
reactant
Smiles
FC(C1=CC=C(C#N)C=C1)(F)F
Name
Quantity
4 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution was added to the reactor at 0.34 ml/min

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.